molecular formula C7H11NOS B067384 Cyclohexanol, 4-isothiocyanato- CAS No. 195073-94-0

Cyclohexanol, 4-isothiocyanato-

Cat. No. B067384
M. Wt: 157.24 g/mol
InChI Key: CPWGOWRPDPLJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanol, 4-isothiocyanato- is a chemical compound that has been widely used in scientific research. It is an organic compound that belongs to the class of isothiocyanates. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science.

Scientific Research Applications

Cyclohexanol, 4-isothiocyanato- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines. It has also been shown to possess anti-inflammatory, antimicrobial, and antioxidant properties. In addition, this compound has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Mechanism Of Action

The mechanism of action of Cyclohexanol, 4-isothiocyanato- is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.

Biochemical And Physiological Effects

Cyclohexanol, 4-isothiocyanato- has been shown to exhibit various biochemical and physiological effects. It has been reported to induce oxidative stress, which leads to the activation of various signaling pathways involved in cell growth and differentiation. It has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation.

Advantages And Limitations For Lab Experiments

Cyclohexanol, 4-isothiocyanato- has several advantages for lab experiments. It is readily available and can be synthesized in high yields. It is also stable under various experimental conditions and can be easily stored. However, the compound has some limitations, including its low solubility in water, which can limit its use in biological assays.

Future Directions

There are several future directions for the research on Cyclohexanol, 4-isothiocyanato-. One of the potential applications of this compound is in the development of novel anticancer agents. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. In addition, the compound's potential applications in other fields, such as material science and agriculture, should be explored.
Conclusion
In conclusion, Cyclohexanol, 4-isothiocyanato- is a promising compound that has gained significant attention due to its potential applications in various fields. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the compound's potential and to develop novel applications for this compound.

Synthesis Methods

Cyclohexanol, 4-isothiocyanato- can be synthesized by the reaction of cyclohexylamine and carbon disulfide in the presence of an oxidizing agent. The reaction leads to the formation of dithiocarbamate, which is then treated with an oxidizing agent to produce the final compound. This method has been reported to be highly efficient and yields the desired product in good yields.

properties

CAS RN

195073-94-0

Product Name

Cyclohexanol, 4-isothiocyanato-

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

4-isothiocyanatocyclohexan-1-ol

InChI

InChI=1S/C7H11NOS/c9-7-3-1-6(2-4-7)8-5-10/h6-7,9H,1-4H2

InChI Key

CPWGOWRPDPLJAC-UHFFFAOYSA-N

SMILES

C1CC(CCC1N=C=S)O

Canonical SMILES

C1CC(CCC1N=C=S)O

synonyms

Cyclohexanol, 4-isothiocyanato-, trans- (9CI)

Origin of Product

United States

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